molecular formula C20H24N2O4S B3569716 N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B3569716
M. Wt: 388.5 g/mol
InChI Key: GDUOLLLVNRYTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as CSPG, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. CSPG belongs to the class of glycine receptor antagonists and has been shown to have a significant impact on various biochemical and physiological processes.

Mechanism of Action

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a glycine receptor antagonist and binds to the glycine binding site on the receptor. This results in the inhibition of glycine-mediated neurotransmission, which leads to the reduction of neuronal excitability. The inhibition of glycine-mediated neurotransmission is thought to be responsible for the anxiolytic, analgesic, and anticonvulsant properties of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of glutamate and increase the release of GABA in the brain, which is thought to contribute to its anxiolytic and anticonvulsant properties. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to reduce the activity of the HPA axis, which is involved in the stress response. This is thought to contribute to its antidepressant properties.

Advantages and Limitations for Lab Experiments

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments. It is a selective glycine receptor antagonist, which makes it a useful tool for investigating the role of glycine receptors in various physiological processes. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is also relatively stable and has a long half-life, which makes it easier to work with in lab experiments. However, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has some limitations, including its low solubility in water and its relatively low potency compared to other glycine receptor antagonists.

Future Directions

There are several future directions for the research of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of interest is the investigation of its potential use in the treatment of epilepsy. Another area of interest is the investigation of its potential use in the treatment of anxiety disorders and depression. Additionally, there is a need for further research into the mechanism of action of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and its effects on various physiological processes.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, analgesic, and anticonvulsant properties. In addition, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been found to be effective in the treatment of neuropathic pain, depression, and anxiety disorders. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been investigated for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.

properties

IUPAC Name

N-cyclopentyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-27(24,25)22(15-20(23)21-16-7-5-6-8-16)17-11-13-19(14-12-17)26-18-9-3-2-4-10-18/h2-4,9-14,16H,5-8,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUOLLLVNRYTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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